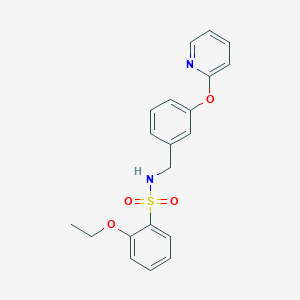

2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Catalysis and Hydrogenation Processes

The compound is utilized in catalytic reactions, particularly in the base-free transfer hydrogenation of ketones. These processes involve Cp*Ir(pyridinesulfonamide)Cl precatalysts, where derivatives similar to 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide are synthesized and characterized for their catalytic efficiency. These precatalysts have shown remarkable activity in transfer hydrogenation reactions, including aryl, diaryl, and cycloaliphatic ketones, under air without the need for basic additives or halide abstractors, showcasing their potential in green chemistry applications (Ruff et al., 2016).

Photophysical Properties and Photodynamic Therapy

The synthesis and characterization of novel zinc(II) phthalocyanines substituted with derivatives similar to 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide have been extensively studied. These compounds exhibit significant photophysical and photochemical properties, making them suitable candidates for applications in photodynamic therapy and photocatalytic activities. Their ability to generate singlet oxygen effectively positions them as potential agents for treating various diseases and environmental applications (Öncül et al., 2021).

Antimicrobial Activity

The antimicrobial properties of N-pyridin-3-yl-benzenesulfonamide, a compound closely related to 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, have been documented. These studies reveal that such compounds possess significant activity against various Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in combating bacterial infections (Ijuomah et al., 2022).

Molecular and Supramolecular Structures

Research on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, which share a structural motif with 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, has provided insights into their potential ligand capabilities in metal coordination. These studies showcase the diverse conformational possibilities and hydrogen bonding capabilities, which could be harnessed in the design of new materials and catalysts (Jacobs et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) , suggesting that this compound may also target these cells.

Biochemical Pathways

Similar compounds have been shown to exhibit anti-fibrotic activities , suggesting that this compound may also affect pathways related to fibrosis.

properties

IUPAC Name |

2-ethoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-2-25-18-10-3-4-11-19(18)27(23,24)22-15-16-8-7-9-17(14-16)26-20-12-5-6-13-21-20/h3-14,22H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXVCRZPOXZBSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)

![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)

![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)

![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2742300.png)

![2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2742301.png)

![1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742306.png)

![2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2742308.png)